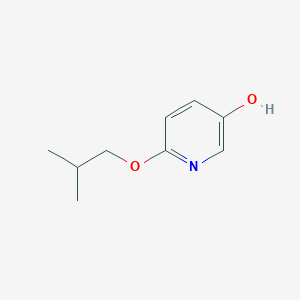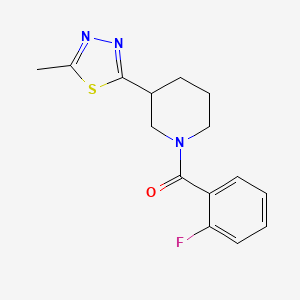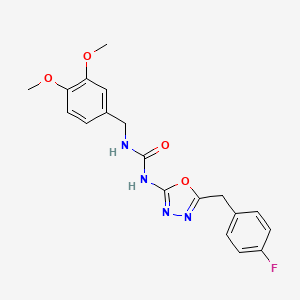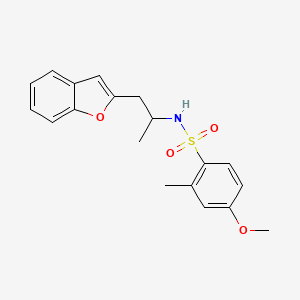
6-(2-Methylpropoxy)pyridin-3-ol
Vue d'ensemble
Description
6-(2-Methylpropoxy)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a derivative of pyridin-3-ol, where the hydroxyl group at the 3-position of the pyridine ring is substituted with a 2-methylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-(2-Methylpropoxy)pyridin-3-ol involves the reaction of 3-bromo-4-fluorobenzonitrile with 6-isobutoxypyridin-3-ol in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 80°C for 4 hours . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layer is washed with brine, filtered, and concentrated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives presents a promising biocatalytic approach . This method involves the use of microbial cells to introduce hydroxyl groups into pyridine derivatives, potentially offering a more sustainable and efficient production route.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methylpropoxy)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(2-Methylpropoxy)pyridin-3-one, while reduction can produce 6-(2-Methylpropoxy)pyridin-3-amine .
Applications De Recherche Scientifique
6-(2-Methylpropoxy)pyridin-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(2-Methylpropoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in hydroxylation reactions, leading to the formation of hydroxylated derivatives . These derivatives can then participate in various biochemical pathways, exerting their effects through interactions with specific proteins or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 6-(2-Methylpropoxy)pyridin-3-ol include:
Pyridin-2-ol: A hydroxylated pyridine derivative with significant chemical and pharmacological importance.
6-Aminopyridin-3-ol: A phenolic antioxidant with potential therapeutic applications.
3-Pyridinol: A basic pyridine derivative used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other pyridinols. This substitution can influence the compound’s solubility, stability, and interaction with other molecules,
Propriétés
IUPAC Name |
6-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLJVBVIZXJELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)


![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2934797.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B2934798.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![9-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)

